molecular formula C15H12N2O B094427 N-Phenyl-1H-indole-2-carboxamide CAS No. 17954-05-1

N-Phenyl-1H-indole-2-carboxamide

Cat. No.: B094427
CAS No.: 17954-05-1
M. Wt: 236.27 g/mol
InChI Key: ARBMSJKZZZWLOE-UHFFFAOYSA-N
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Description

N-Phenyl-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound has been studied for its potential therapeutic effects, particularly as a brain-type glycogen phosphorylase inhibitor, which could be useful in treating ischemic brain injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-1H-indole-2-carboxamide typically involves the reaction of indole-2-carboxylic acid with aniline in the presence of a coupling agent. Commonly used coupling agents include phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . The reaction is usually carried out in a solvent such as dichloromethane or N,N-dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Brain Protection and Ischemic Injury

Recent studies have highlighted the role of N-Phenyl-1H-indole-2-carboxamide as a brain-type glycogen phosphorylase inhibitor, which may be beneficial in treating ischemic brain injuries. This compound has shown protective effects against hypoxia/reoxygenation injury in astrocytes, a type of glial cell in the brain. The mechanism involves:

  • Improvement of Cell Viability : this compound significantly enhances cell viability in astrocytes subjected to hypoxic conditions.
  • Reduction of Lactate Dehydrogenase (LDH) Leakage : It decreases LDH leakage, indicating reduced cellular damage.
  • Regulation of Metabolic Processes : The compound improves ATP levels and cellular energy metabolism while downregulating extracellular acidification, which is crucial during ischemic episodes .

Mechanistic Insights

The protective mechanisms involve:

  • Inhibition of anaerobic glycolysis, thus reducing lactate production and alleviating metabolic acidosis.
  • Enhancement of mitochondrial aerobic energy metabolism, promoting better recovery during reperfusion after ischemia .

Metabolic Regulation

This compound has also been investigated for its role in glucose metabolism regulation. The compound's ability to inhibit glycogen phosphorylase (PYGB) suggests potential applications in managing metabolic disorders such as diabetes:

  • Inhibition Studies : The compound exhibits a strong inhibitory effect on PYGB with an IC50 value of 90.27 nM, indicating its potential as a therapeutic agent for conditions involving dysregulated glucose metabolism .

Synthetic Routes

The synthesis of this compound and its derivatives often involves palladium-catalyzed reactions, which facilitate the formation of complex molecular structures:

Reaction TypeDescription
C–H ActivationPalladium-catalyzed dual C–H activation has been employed for synthesizing derivatives of N-phenylindoles, enhancing the diversity of compounds available for biological testing .
Click ChemistryNovel derivatives have been synthesized via click reactions, expanding the library of compounds for potential α-glucosidase inhibition .

Case Studies and Research Findings

Several studies have documented the efficacy and potential therapeutic applications of this compound:

Protective Effects Against Hypoxic Injury

A study demonstrated that this compound could alleviate hypoxia/reoxygenation injury in mouse astrocytes by targeting PYGB, confirming its role in neuroprotection .

Anti-Diabetic Potential

Research into derivatives of N-phenylacetamide indicates that modifications can lead to enhanced inhibitory activity against α-glucosidase, suggesting further applications in managing diabetes through carbohydrate metabolism regulation .

Mechanism of Action

The mechanism of action of N-Phenyl-1H-indole-2-carboxamide involves the inhibition of brain-type glycogen phosphorylase (PYGB). This enzyme plays a crucial role in glycogen metabolism. By inhibiting PYGB, the compound can reduce the breakdown of glycogen into glucose, thereby affecting cellular energy metabolism. This mechanism is particularly relevant in the context of ischemic brain injury, where the compound helps to regulate glucose metabolism, control cell apoptosis, and improve cellular energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-1H-indole-2-carboxamide is unique due to its specific inhibitory action on brain-type glycogen phosphorylase, which makes it a promising candidate for treating ischemic brain injury. Its ability to cross the blood-brain barrier and its effects on cellular energy metabolism further distinguish it from other similar compounds .

Biological Activity

N-Phenyl-1H-indole-2-carboxamide (also referred to as Compound 1) has garnered attention in recent pharmacological research due to its diverse biological activities, particularly in the context of glucose metabolism regulation and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Derivatives

This compound is characterized by an indole ring structure, which is known for its biological significance. Recent studies have focused on synthesizing derivatives of this compound, such as 5-chloro-N-phenyl-1H-indole-2-carboxamide, to enhance its pharmacological properties. These derivatives have been evaluated for their inhibitory effects on specific enzymes and their potential therapeutic applications.

1. Inhibition of Glycogen Phosphorylase

One of the most notable activities of this compound derivatives is their role as inhibitors of brain-type glycogen phosphorylase (PYGB). This enzyme plays a crucial role in glycogen metabolism, particularly under ischemic conditions. Research indicates that these compounds can significantly inhibit PYGB, with IC50 values reported as low as 90.27 nM, suggesting potent activity against hypoxic-ischemic brain injury .

2. Neuroprotective Effects

Studies have demonstrated the neuroprotective effects of this compound against hypoxia/reoxygenation (H/R) injury in astrocytes. Specifically, compound 1 has been shown to:

  • Improve cell viability in astrocytes subjected to H/R conditions.
  • Reduce lactate dehydrogenase (LDH) leakage, indicating decreased cell damage.
  • Lower reactive oxygen species (ROS) levels and improve metabolic acidosis .

These findings suggest that the compound not only protects against cellular damage but also enhances metabolic recovery following ischemic events.

3. Regulation of Glucose Metabolism

This compound has been implicated in the regulation of glucose metabolism. It appears to control apoptosis and influence energy metabolism pathways within cells. By inhibiting PYGB, the compound may help maintain glucose homeostasis during stress conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have highlighted how modifications to the indole and carboxamide moieties can affect the biological activity of these compounds. For instance:

CompoundIC50 (μM)Comments
5k26.8Most potent α-glucosidase inhibitor
5h311.3Least potent derivative
5nImprovedIncreased activity with methyl substitution

The data indicates that specific substitutions can lead to significant enhancements in inhibitory potency against target enzymes .

Case Study: Neuroprotection in Ischemia

In a controlled experiment involving astrocytes exposed to H/R injury, treatment with this compound resulted in:

  • A marked increase in cell viability compared to untreated controls.
  • A significant decrease in LDH leakage rates.

These results underscore the potential of this compound as a therapeutic agent for conditions like stroke, where ischemic damage is prevalent .

Case Study: Glycogen Metabolism Regulation

Another study explored the effects of compound 1 on glycogen metabolism during ischemic conditions. The results indicated that by inhibiting PYGB, this compound could effectively mitigate metabolic disturbances associated with ischemia, thereby preserving cellular integrity and function .

Properties

CAS No.

17954-05-1

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-phenyl-1H-indole-2-carboxamide

InChI

InChI=1S/C15H12N2O/c18-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)17-14/h1-10,17H,(H,16,18)

InChI Key

ARBMSJKZZZWLOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2

Synonyms

N-Phenyl-1H-indole-2-carboxamide

Origin of Product

United States

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